molecular formula C22H26N2O5 B12198140 N-{4-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethoxy]phenyl}-2-methoxybenzamide

N-{4-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethoxy]phenyl}-2-methoxybenzamide

Cat. No.: B12198140
M. Wt: 398.5 g/mol
InChI Key: VAJCCJJBOYJFHF-UHFFFAOYSA-N
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Description

N-{4-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethoxy]phenyl}-2-methoxybenzamide is a synthetic organic compound known for its diverse applications in scientific research This compound features a morpholine ring, which is a six-membered ring containing both nitrogen and oxygen atoms, and a benzamide moiety, which is a benzene ring attached to an amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethoxy]phenyl}-2-methoxybenzamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Morpholine Ring: The morpholine ring can be synthesized by reacting diethanolamine with formaldehyde and a suitable acid catalyst.

    Attachment of the Benzamide Moiety: The benzamide moiety can be introduced through a reaction between 4-aminophenol and 2-methoxybenzoic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Linking the Two Moieties: The final step involves linking the morpholine ring to the benzamide moiety through an ethoxy bridge. This can be achieved by reacting the intermediate products with ethylene oxide under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-{4-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethoxy]phenyl}-2-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine ring or benzamide moiety can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Oxo derivatives of the morpholine ring.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted morpholine or benzamide derivatives.

Scientific Research Applications

N-{4-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethoxy]phenyl}-2-methoxybenzamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-{4-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethoxy]phenyl}-2-methoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}acetamide
  • N-[4-[2-(2,6-dimethylmorpholin-4-yl)-1,3-thiazol-4-yl]phenyl]-4-ethylbenzamide

Uniqueness

N-{4-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethoxy]phenyl}-2-methoxybenzamide stands out due to its unique combination of a morpholine ring and benzamide moiety, which imparts distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its diverse applications in research and industry further highlight its uniqueness compared to similar compounds.

Properties

Molecular Formula

C22H26N2O5

Molecular Weight

398.5 g/mol

IUPAC Name

N-[4-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethoxy]phenyl]-2-methoxybenzamide

InChI

InChI=1S/C22H26N2O5/c1-15-12-24(13-16(2)29-15)21(25)14-28-18-10-8-17(9-11-18)23-22(26)19-6-4-5-7-20(19)27-3/h4-11,15-16H,12-14H2,1-3H3,(H,23,26)

InChI Key

VAJCCJJBOYJFHF-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC(O1)C)C(=O)COC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3OC

Origin of Product

United States

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